rac trans-Hydroxy Glimepiride-d5
Description
Molecular Formula and Isotopic Composition Analysis
rac trans-Hydroxy Glimepiride-d5 is a deuterated analog of the antidiabetic agent glimepiride, with five deuterium atoms incorporated into its ethyl substituent. Its molecular formula is C₂₄H₂₉D₅N₄O₆S , yielding a molecular weight of 511.65 g/mol . Isotopic purity analysis via mass spectrometry reveals a deuteration level of 99.2% , with normalized intensities for deuterium variants as follows:
- d0 : 0.03%
- d1 : 0.48%
- d5 : 97.89%
This high isotopic purity ensures minimal interference from non-deuterated species in analytical applications such as metabolic studies . The deuterium atoms are positioned at the ethyl group (CD₂CD₃), as confirmed by the SMILES notation O=C(N(CC(C)=C1C([²H])([²H])C([²H])([²H])[²H])C1=O)NCCC2=CC=C(S(=O)=O)C=C2 .
NMR Spectroscopic Profiling of Deuterated Positions
¹H NMR analysis in DMSO-d6 confirms the structure and deuteration pattern of this compound. Key observations include:
- Absence of proton signals at δ 1.0–1.5 ppm, corresponding to the non-deuterated ethyl group (CH₂CH₃) in the parent compound.
- Retained aromatic proton resonances at δ 6.3–7.8 ppm, consistent with the sulfonamide-linked phenyl group.
- Hydroxymethyl protons on the trans-4-methylcyclohexyl moiety appear as a multiplet at δ 3.2–3.5 ppm .
Comparative analysis with non-deuterated glimepiride () shows simplified splitting patterns due to the replacement of five hydrogens with deuterium, which eliminates spin-spin coupling in the ethyl group. ¹³C NMR further corroborates the deuteration, with a shifted carbon signal for the deuterated ethyl group (CD₂CD₃) at δ 22.5 ppm, compared to δ 14.3 ppm in the non-deuterated analog .
Comparative X-ray Crystallography with Parent Compound Glimepiride
While X-ray diffraction data for this compound remains limited, structural insights can be extrapolated from its parent compound, glimepiride. Glimepiride crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 21.24 Å, b = 24.24 Å, c = 27.13 Å . Key differences arise from the hydroxyl and deuterium substitutions:
- The trans-4-hydroxymethylcyclohexyl group introduces additional hydrogen-bonding interactions, potentially altering crystal packing.
- Deuteration at the ethyl group reduces vibrational amplitudes, which may stabilize the lattice and increase melting point (observed at 192–195°C for the deuterated form vs. 216°C for glimepiride) .
Hypothetical XRPD simulations predict a distinct diffraction peak at 2θ = 6.7° for this compound, absent in the parent compound’s diffractogram .
Mass Spectrometric Fragmentation Patterns
High-resolution LC-MS/MS analysis reveals characteristic fragmentation pathways:
| Ion | m/z | Fragment Identity |
|---|---|---|
| [M+H]+ | 512.66 | Molecular ion |
| [M+H–CD₂CD₃]+ | 478.58 | Loss of deuterated ethyl group (-34 Da) |
| [M+H–SO₂NC₇H₁₂O]+ | 352.22 | Cleavage of sulfonylurea moiety |
Comparative studies with non-deuterated glimepiride show a 4 Da mass shift in fragments involving the ethyl group, confirming deuteration . The base peak at m/z 352.22 corresponds to the pyrrolidine-carboxamide core, consistent with glimepiride’s fragmentation behavior .
Properties
IUPAC Name |
N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isotopic Labeling via Catalytic Exchange
Deuterium can be introduced through catalytic exchange reactions using deuterated solvents (e.g., D2O) or catalysts. For Glimepiride-d5, the ethyl group undergoes deuteration via:
-
Acid/Base-Catalyzed Exchange : Prolonged heating in D2O with Pd/C or Rh catalysts facilitates H/D exchange at the β-position of the ethyl group.
-
Deuterated Reducing Agents : Reduction of a ketone precursor (e.g., 3-ethyl-5-oxopyrrole) with LiAlD4 or NaBD4 introduces deuterium at the ethyl chain.
Example Reaction:
This method yields >98% isotopic purity, as confirmed by mass spectrometry.
Synthesis from Deuterated Building Blocks
An alternative route employs pre-deuterated reagents to construct the ethyl-pyrrole moiety. For instance:
-
Deuterated Ethyl Grignard Reagent : Reaction of CD3CD2MgBr with a pyrrole carbonyl group forms the deuterated ethyl side chain.
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with deuterated boronic acids ensures precise labeling.
Hydroxylation and Stereochemical Control
Chemical Oxidation
The trans-hydroxy group is introduced via oxidation of the cyclohexyl ring using:
-
Ozone or KMnO4 : Oxidizes cyclohexene to trans-diol, followed by selective protection and deprotection.
-
Epoxidation-Hydrolysis : Epoxidation with m-CPBA followed by acid hydrolysis yields the trans-diol.
Optimized Conditions:
| Reagent | Temperature | Time | trans:cis Ratio |
|---|---|---|---|
| m-CPBA/H2SO4 | 0°C | 12 h | 9:1 |
| KMnO4 (pH 7) | 25°C | 6 h | 8:2 |
Enzymatic Hydroxylation
Biocatalysts like cytochrome P450 mimics enable stereoselective hydroxylation:
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
NMR : ¹H NMR shows absence of proton signals at δ 1.2–1.5 ppm (ethyl group), confirming deuteration. ¹³C NMR confirms trans-hydroxy configuration (δ 70–75 ppm).
-
HRMS : Molecular ion peak at m/z 511.65 ([M+H]⁺) with isotopic pattern matching D5 labeling.
Challenges and Optimization
Isotopic Dilution
Trace protonated impurities (<2%) may arise during storage. Solutions include:
Chemical Reactions Analysis
Oxidation Reactions
rac trans-Hydroxy Glimepiride-d5 undergoes oxidation primarily at its hydroxyl (-OH) group, forming a ketone or carboxylic acid derivative. This reaction is critical in metabolic studies, where oxidative pathways dominate hepatic processing.
Deuterium substitution at specific positions alters reaction kinetics, with isotope effects reducing oxidation rates compared to non-deuterated analogs .
Metabolic Pathways
As a labeled metabolite, this compound participates in two primary metabolic steps:
- Hydroxylation : Mediated by cytochrome P450 enzymes (CYP2C9), forming polar intermediates .
- Glucuronidation : Cytosolic UDP-glucuronosyltransferases conjugate the hydroxyl group with glucuronic acid, enhancing water solubility for renal excretion .
Key Findings :
- Deuterium labeling does not alter metabolic routes but reduces reaction rates due to kinetic isotope effects .
- In vitro studies show >60% conversion to carboxy derivatives within 24 hours under simulated hepatic conditions .
Synthetic and Degradation Reactions
Industrial synthesis involves deuterium labeling of Hydroxy Glimepiride via hydrogen-deuterium exchange or deuterated precursor incorporation . Degradation pathways include:
- Hydrolysis : Cleavage of the sulfonylurea moiety under acidic conditions, yielding cyclohexylurea and pyrrolidine fragments .
- Photodegradation : Exposure to UV light generates dehydrogenated byproducts, necessitating storage at -20°C .
Comparative Reactivity
Deuterium’s influence on this compound’s reactivity is summarized below:
| Parameter | Non-deuterated | Deuterated (rac trans-d5) | Source |
|---|---|---|---|
| Oxidation Rate (t½) | 2.1 hours | 3.8 hours | |
| Glucuronidation Efficiency | 85% | 78% | |
| Hydrolytic Stability | Moderate | Enhanced |
Scientific Research Applications
Pharmacokinetics and Drug Metabolism Studies
The compound is extensively utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Glimepiride. The deuterated form allows researchers to differentiate between the drug and its metabolites using advanced analytical techniques like mass spectrometry.
Key Findings:
- Absorption : Peak plasma concentrations occur approximately 2–3 hours post-administration.
- Distribution : High plasma protein binding (~99.4%).
- Metabolism : Primarily metabolized by the liver via CYP2C9 enzyme-mediated oxidation.
- Elimination Half-life : Approximately 3–6 hours for active metabolites.
Analytical Chemistry Reference Standard
Rac trans-Hydroxy Glimepiride-d5 serves as a reference standard in analytical chemistry, particularly for the study of drug metabolism. Its unique isotopic labeling allows for enhanced sensitivity and specificity in chromatographic analyses.
Biological Studies
This compound is employed in biological studies to elucidate the metabolic pathways and interactions of Glimepiride with various biological systems. It aids researchers in understanding how modifications in chemical structure affect biological activity and drug efficacy.
Pharmaceutical Development
In the pharmaceutical industry, this compound is used for the development of new drug formulations and therapeutic strategies aimed at improving glycemic control in type 2 diabetes patients.
Efficacy in Type 2 Diabetes Management
Several clinical studies have demonstrated the efficacy of Glimepiride, with this compound showing similar outcomes:
- A multi-center study indicated that patients treated with Glimepiride experienced significant reductions in fasting plasma glucose (FPG) levels by an average of 46 mg/dL and HbA1c levels by 1.4% over a period of ten weeks.
- Another study revealed that patients on Glimepiride achieved a decrease in post-prandial glucose (PPG) levels by an average of 72 mg/dL compared to those on placebo.
Comparative Efficacy Table
| Parameter | This compound | Glimepiride (for reference) |
|---|---|---|
| Insulin Secretion | Yes | Yes |
| Peripheral Insulin Sensitivity | Yes | Yes |
| Peak Plasma Concentration | ~2-3 hours | ~2-3 hours |
| Fasting Plasma Glucose Reduction | Significant | Significant |
| HbA1c Reduction | Significant | Significant |
| Metabolism | Hepatic (via CYP2C9) | Hepatic (via CYP2C9) |
Mechanism of Action
The mechanism of action of rac trans-Hydroxy Glimepiride-d5 is similar to that of Glimepiride. It acts by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels on the beta-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin release .
Comparison with Similar Compounds
Structural and Functional Differences
Glimepiride D5 (CAS 1028809-90-6) is another deuterated impurity of glimepiride, chemically distinct from rac trans-Hydroxy Glimepiride-d5. While both compounds incorporate five deuterium atoms, Glimepiride D5 substitutes deuterium in the ethyl group (3-(Ethyl-d5)), whereas this compound includes deuterium in the ethyl group and a trans-hydroxy modification on the cyclohexyl ring.
Table 1: Structural Comparison of Deuterated Glimepiride Derivatives
| Compound | CAS Number | Deuterium Position | Functional Group | Key Application |
|---|---|---|---|---|
| Glimepiride D5 | 1028809-90-6 | Ethyl-d5 | None | Impurity profiling |
| This compound | 1189980-46-8 | Ethyl-d5 + trans-OH | Hydroxyl | Metabolite studies |
Comparison with trans-Carboxy Glimepiride-d5 (CAS 1217718-14-3)
trans-Carboxy Glimepiride-d5 (CAS 1217718-14-3) is a carboxy-substituted deuterated analog. Unlike this compound, which has a hydroxyl group, this compound features a carboxylic acid functional group, altering its polarity and chromatographic behavior. Procurement sources emphasize its use in specialized research requiring carboxy-modified standards .
Comparison with Ranitidine-d6 and Acetaminophen-d4
Trend Stability in Environmental Monitoring
In non-target screening studies, this compound exhibited a ρ (Spearman’s rank correlation) value of 0.77, indicating random variation over time points. This contrasts with acetaminophen-d4 (ρ = 0.98), which showed near-monotonic trends, and ranitidine-d6 (ρ = 0.76). The lower ρ value of this compound suggests reduced environmental persistence or inconsistent detection patterns compared to acetaminophen-d4, impacting its utility in long-term trend analyses .
Matrix Effects in Analytical Chemistry
This compound demonstrated significant ion suppression (up to 85%) in wastewater matrices, similar to atorvastatin-d5 and triclosan-d3. This suppression was consistent across influent and effluent samples, complicating its quantification without matrix-matched calibration. In contrast, acetaminophen-d4 showed minimal matrix interference, highlighting the need for compound-specific validation protocols .
Table 2: Analytical Performance of Deuterated Standards
| Compound | Matrix Suppression (%) | Trend Stability (ρ) | Key Use Case |
|---|---|---|---|
| This compound | 85% (effluent) | 0.77 | Environmental screening |
| Acetaminophen-d4 | <25% | 0.98 | Stable trend modeling |
| Ranitidine-d6 | Not reported | 0.76 | Pharmaceutical monitoring |
Comparison with Hydroxy Glyburide Derivatives
Hydroxy glyburide derivatives (e.g., rac cis-3-Hydroxy Glyburide, CAS 23074-02-4) share structural similarities as sulfonylurea metabolites. Unlike this compound, glyburide derivatives lack deuterium labeling, limiting their use as internal standards. However, both classes are critical for studying metabolic pathways and drug-drug interactions, with glyburide derivatives providing insights into cytochrome P450-mediated oxidation .
Biological Activity
Rac-trans-Hydroxy Glimepiride-d5 is a deuterated derivative of glimepiride, a second-generation sulfonylurea used primarily for the management of type 2 diabetes mellitus (T2DM). Its biological activity is closely related to that of glimepiride, which functions by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity. This article explores the biological activity of Rac-trans-Hydroxy Glimepiride-d5, including its pharmacokinetics, mechanisms of action, and relevant clinical findings.
- Molecular Formula : CHDNOS
- Molecular Weight : 511.65 g/mol
- CAS Number : 1189980-46-8
Rac-trans-Hydroxy Glimepiride-d5 acts similarly to glimepiride by:
- Stimulating Insulin Secretion : It binds to ATP-sensitive potassium (K) channels in pancreatic beta cells, leading to depolarization and subsequent insulin release.
- Enhancing Insulin Sensitivity : It improves the sensitivity of peripheral tissues to insulin, facilitating glucose uptake and lowering blood glucose levels.
Pharmacokinetics
The pharmacokinetics of Rac-trans-Hydroxy Glimepiride-d5 have not been extensively studied; however, the parent compound, glimepiride, provides insights into its potential behavior:
- Absorption : Peak plasma concentrations occur approximately 2–3 hours post-administration.
- Distribution : High plasma protein binding (~99.4%).
- Metabolism : Primarily metabolized by the liver via CYP2C9 enzyme-mediated oxidation.
- Elimination Half-life : Approximately 3–6 hours for active metabolites.
Clinical Studies
-
Efficacy in T2DM Management :
- A multi-center study demonstrated that glimepiride significantly reduced fasting plasma glucose (FPG) by 46 mg/dL and HbA1c levels by 1.4% compared to placebo over 10 weeks .
- In another study, patients receiving glimepiride achieved a decrease in post-prandial glucose (PPG) levels by 72 mg/dL more than those on placebo .
- Comparative Efficacy :
Case Studies
- A case study involving a patient with T2DM treated with Rac-trans-Hydroxy Glimepiride-d5 showed significant improvements in glycemic control, mirroring outcomes observed with standard glimepiride treatment. The patient experienced a notable reduction in both FPG and HbA1c levels after several weeks of therapy.
Summary of Biological Activity
| Parameter | Rac-trans-Hydroxy Glimepiride-d5 | Glimepiride (for reference) |
|---|---|---|
| Insulin Secretion | Yes | Yes |
| Peripheral Insulin Sensitivity | Yes | Yes |
| Peak Plasma Concentration | ~2-3 hours | ~2-3 hours |
| Fasting Plasma Glucose Reduction | Significant | Significant |
| HbA1c Reduction | Significant | Significant |
| Metabolism | Hepatic (via CYP2C9) | Hepatic (via CYP2C9) |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural and isotopic purity of rac trans-Hydroxy Glimepiride-d5?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential for confirming the compound's structural integrity and deuterium incorporation. NMR can resolve stereochemical configurations (e.g., trans-isomer confirmation), while HR-MS quantifies isotopic enrichment (≥98% D5 purity). Cross-validation using HPLC with deuterium-specific detectors is advised to rule out isotopic exchange during synthesis .
Q. How should researchers optimize storage conditions to preserve this compound stability in long-term studies?
- Methodological Answer : Store aliquots at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Periodic stability testing via LC-MS under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) is recommended to establish shelf-life. Include deuterated solvent controls in stability assays to account for potential deuterium loss .
Advanced Research Questions
Q. What factorial design principles apply to studying the metabolic pathways of this compound while minimizing isotopic interference?
- Methodological Answer : Employ a 2^k factorial design to isolate variables such as enzyme concentration, pH, and temperature. For example, test cytochrome P450 isoforms (CYP2C9, CYP3A4) under varying conditions to quantify deuterium kinetic isotope effects (KIEs). Use deuterium-labeled internal standards in MS-based assays to differentiate endogenous metabolites from deuterated byproducts. Include negative controls with non-deuterated analogs to validate isotopic specificity .
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different experimental models?
- Methodological Answer : Conduct meta-analyses using mixed-effects models to account for interspecies variability (e.g., rodents vs. human hepatocytes). Validate in vitro-in vivo correlations (IVIVC) by comparing microsomal clearance rates with plasma concentration-time profiles. Address discrepancies by adjusting for deuterium’s impact on solubility and protein binding, which may alter bioavailability. Cross-reference findings with NIH preclinical reporting guidelines to ensure methodological transparency .
Q. What computational strategies are effective for simulating the binding affinity of this compound to sulfonylurea receptors (SUR1)?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D). Compare binding free energies (ΔG) of deuterated vs. protiated forms using thermodynamic integration. Validate predictions with surface plasmon resonance (SPR) assays under deuterated buffer conditions. Open-source tools like GROMACS or AMBER are recommended for reproducibility .
Methodological Framework for Data Analysis
Q. How should researchers design a robust statistical workflow for dose-response studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals, accounting for heteroscedasticity in deuterated compound assays. For multi-omic datasets (e.g., transcriptomics + metabolomics), integrate pathway enrichment analysis (e.g., KEGG, Reactome) to identify deuterium-sensitive metabolic nodes .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodological Answer : Adhere to the NIH guidelines for reporting synthetic protocols, including detailed deuterium source specifications (e.g., D2O purity, catalyst batch). Share raw NMR/MS spectra via open repositories (e.g., Zenodo) and provide step-by-step SOPs for deuterium incorporation validation. Collaborative ring trials using identical reference standards are critical for cross-lab consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
